molecular formula C10H14ClN3S B11739161 6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B11739161
M. Wt: 243.76 g/mol
InChI Key: FQDIKJLXIHJUQS-UHFFFAOYSA-N
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Description

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine typically involves multiple steps. One common method starts with 2-(methylthio)pyrimidin-4-(3H)-one. The synthetic route includes:

    Nucleophilic substitution: by thionyl chloride.

    Bromination: .

    Nucleophilic substitution: by cyclopentylamine.

  • A one-pot, two-step method involving the Heck reaction and ring closure sequence.
  • Oxidation: and .

    Cross-coupling reaction: .

    Heck reaction: .

    Aqueous workup: to afford the final product

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. They often use inexpensive raw materials and reagents, and involve readily controllable reaction conditions to minimize environmental hazards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and cyclopentylamine for nucleophilic substitution. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution by cyclopentylamine results in the formation of the desired this compound .

Scientific Research Applications

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
  • 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
  • 2-Chloro-4-isopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its cyclopentyl group differentiates it from other similar compounds, potentially leading to unique biological activities and applications .

Properties

Molecular Formula

C10H14ClN3S

Molecular Weight

243.76 g/mol

IUPAC Name

6-chloro-N-cyclopentyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C10H14ClN3S/c1-15-10-13-8(11)6-9(14-10)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13,14)

InChI Key

FQDIKJLXIHJUQS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NC2CCCC2

Origin of Product

United States

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